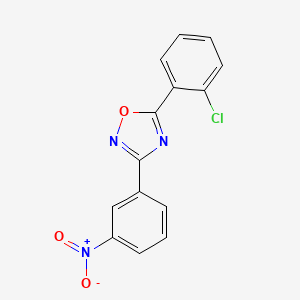

5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(2-chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClN3O3/c15-12-7-2-1-6-11(12)14-16-13(17-21-14)9-4-3-5-10(8-9)18(19)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRVJIZEWPYLDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358044 | |

| Record name | 5-(2-chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425412-27-7 | |

| Record name | 5-(2-chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous bioactive compounds.[1][2][3][4] This heterocycle often serves as a bioisostere for amide and ester groups, enhancing metabolic stability and pharmacokinetic profiles.[2][5] This guide provides a comprehensive overview of the synthetic pathways leading to a specific derivative, 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, offering insights into the strategic considerations and experimental protocols for its preparation.

Strategic Approaches to the 1,2,4-Oxadiazole Core

The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring system is predominantly achieved through the condensation and subsequent cyclization of two key building blocks: an amidoxime and a carboxylic acid derivative.[6] The choice of synthetic route often balances reaction efficiency, substrate availability, and operational simplicity. Two primary strategies are widely employed: the traditional two-step synthesis and the more streamlined one-pot procedures.[5][7][8]

Two-Step Synthesis: A Methodical Approach

This classic pathway involves the initial O-acylation of an amidoxime with a suitable acylating agent, such as an acyl chloride or anhydride, to form an isolable O-acylamidoxime intermediate.[7][8][9] This intermediate is then subjected to cyclodehydration, often under thermal or basic conditions, to yield the desired 1,2,4-oxadiazole. The isolation of the intermediate allows for purification at a midway point, which can be advantageous for achieving high purity in the final product.

One-Pot Synthesis: An Efficient Alternative

To enhance efficiency and reduce reaction times, several one-pot methodologies have been developed.[1][3][7][10][11] These procedures combine the acylation and cyclization steps without the isolation of the O-acylamidoxime intermediate.[5] Such approaches are often facilitated by the use of coupling agents that activate the carboxylic acid in situ, or by employing reaction conditions that promote sequential acylation and cyclization.

Synthesis of 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole: A Detailed Exposition

The synthesis of the target molecule, 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, requires the strategic combination of a 3-nitrophenyl-substituted amidoxime and a 2-chlorophenyl-substituted carbonyl compound.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the 1,2,4-oxadiazole ring, yielding two primary synthons: 3-nitrobenzamidoxime and 2-chlorobenzoic acid or a derivative thereof.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediates

1. 3-Nitrobenzamidoxime from 3-Nitrobenzonitrile

The amidoxime functionality is typically introduced by the reaction of a nitrile with hydroxylamine.[1]

-

Reaction: 3-Nitrobenzonitrile is treated with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, to neutralize the HCl generated.

-

Rationale: The nucleophilic hydroxylamine attacks the electrophilic carbon of the nitrile group, followed by proton transfer to yield the amidoxime. The nitro group is generally stable under these conditions.

2. Preparation of 2-Chlorobenzoyl Chloride from 2-Chlorobenzoic Acid

For the two-step synthesis, an activated form of 2-chlorobenzoic acid is required. The acyl chloride is a common and effective choice.

-

Reaction: 2-Chlorobenzoic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Rationale: These reagents convert the carboxylic acid into a more reactive acyl chloride, which readily acylates the amidoxime in the subsequent step.

Alternative Precursor: 2-Chlorobenzaldehyde

In some one-pot syntheses, an aldehyde can be used directly.[10][11] The aldehyde reacts with the amidoxime to form an intermediate that is then oxidized to the oxadiazole.

Experimental Protocols

Protocol 1: Two-Step Synthesis via O-Acylamidoxime Intermediate

This protocol offers a high degree of control and purification at the intermediate stage.

Step 1: Synthesis of N'-(2-Chlorobenzoyloxy)-3-nitrobenzimidamide (O-Acylamidoxime)

-

Dissolution: Dissolve 3-nitrobenzamidoxime in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add an organic base, like pyridine or triethylamine, to the solution. This will act as a scavenger for the HCl produced during the reaction.

-

Acylation: Cool the mixture in an ice bath and slowly add a solution of 2-chlorobenzoyl chloride in the same solvent.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-acylamidoxime. This intermediate can be purified by recrystallization or column chromatography.

Step 2: Cyclodehydration to 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

-

Cyclization Conditions: The purified O-acylamidoxime can be cyclized by heating in a high-boiling point solvent like toluene or xylene, often with the addition of a catalytic amount of acid or base.

-

Alternative Base-Mediated Cyclization: A milder approach involves stirring the O-acylamidoxime in a solvent like THF with a base such as tetrabutylammonium fluoride (TBAF) at room temperature.[3]

-

Purification: After completion of the cyclization, the solvent is removed, and the crude product is purified by column chromatography or recrystallization to yield the final product.

Caption: Workflow for the two-step synthesis pathway.

Protocol 2: One-Pot Synthesis

This streamlined approach enhances operational efficiency.

-

Reagent Mixture: In a reaction vessel, combine 3-nitrobenzamidoxime and 2-chlorobenzoic acid in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Coupling Agent: Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with an activator like 1-hydroxybenzotriazole (HOBt).

-

Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-120 °C) until the reaction is complete, as monitored by TLC. The in situ formed O-acylamidoxime will directly cyclize under these conditions.

-

Work-up and Purification: Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography.

Caption: Workflow for the one-pot synthesis pathway.

Data Summary: Comparison of Synthetic Pathways

| Parameter | Two-Step Synthesis | One-Pot Synthesis |

| Operational Simplicity | Lower | Higher |

| Reaction Time | Longer | Shorter |

| Intermediate Isolation | Yes | No |

| Purification | Two stages possible | Single final stage |

| Potential Yield | Generally high | Variable, can be high |

| Control over Reaction | High | Moderate |

Characterization and Validation

The synthesized 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Melting Point Analysis: To assess the purity of the crystalline solid.

Safety Considerations

-

3-Nitrobenzonitrile and 3-nitrobenzamide derivatives: These compounds are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13]

-

2-Chlorobenzaldehyde: This compound can cause irritation to the skin, eyes, and respiratory tract.[14]

-

Thionyl Chloride: This is a corrosive and moisture-sensitive reagent that releases toxic gases upon contact with water. It should be handled in a well-ventilated fume hood.

-

Solvents: Organic solvents like DCM, THF, and DMF are flammable and have associated health risks. Use them in a fume hood and away from ignition sources.

Conclusion

The synthesis of 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can be effectively achieved through both two-step and one-pot methodologies. The choice of pathway depends on the specific requirements of the researcher, balancing the need for high purity with operational efficiency. The protocols outlined in this guide, grounded in established chemical principles for 1,2,4-oxadiazole synthesis, provide a robust framework for the successful preparation of this and related compounds for further investigation in drug discovery and development programs.

References

-

Baykov, S. V., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(21), 5168. [Link][7][8]

-

Wang, L., et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 14(38), 9063-9069. [Link][10][11]

-

Kumar, A., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735. [Link][1]

-

Li, Z., et al. (2022). NHC-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Aldehydes. Organic Letters, 24(1), 229-234. [Link]

-

Vinaya, K., et al. (2020). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances, 10(49), 29424-29434. [Link][2]

-

Wang, L., et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 14(38), 9063-9069. [Link][11]

-

Tyl, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(6), 1409. [Link][3]

-

Abdel-Wahab, B. F., et al. (2022). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. ACS Medicinal Chemistry Letters. [Link][4]

-

Reddy, T. S., et al. (2009). Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 19(10), 2739-2741. [Link][6]

-

Parker, M. H., & Pierce, J. G. (2016). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Synfacts, 12(08), 0821. [Link]

-

Rajesh, O. B., & Mazahar, F. (2007). ChemInform Abstract: Synthesis of 3,5-Disubstituted[7][10][15]-Oxadiazoles. ChemInform, 38(32). [Link]

-

Baykov, S. V., et al. (2018). Cyclization of O–acylamidoximes into 1,2,4-oxadiazoles in KOH/DMSO medium. Chemistry of Heterocyclic Compounds, 54(1), 104-105. [Link]

-

Baykov, S. V., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(21), 5168. [Link][8]

-

Bora, R. O., et al. (2007). Synthesis of Substituted 1,2,4-Oxadiazoles from Substituted Acid Chlorides and Amidoximes under Mild Conditions. Journal of Heterocyclic Chemistry, 44(2), 441-444. [Link][9]

-

Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Mini-Reviews in Organic Chemistry, 6(4), 377-393. [Link]

-

Sharma, D., & Narasimhan, B. (2014). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 5(9), 3585. [Link]

-

Ataman Kimya. (n.d.). 2-CHLOROBENZALDEHYDE. [Link]

-

Li, X., et al. (2018). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 23(10), 2497. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). An efficient, rapid and facile procedure for conversion of aldoximes to nitriles using triphenylphosphine and N-halo sulfonamides. Chinese Chemical Letters, 24(9), 823-826. [Link]

-

PrepChem. (n.d.). Preparation of 2-chlorobenzaldehyde. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]

-

Sharma, D., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S45. [Link]

-

Khokara, S. L., et al. (2012). CHEMISTRY AND COMMON SYNTHETIC ROUTE OF 1, 3, 4-OXADIAZOLE: AN IMPORTANT HETEROCYCLIC MOIETY IN MEDICINAL CHEMISTRY. PharmaTutor. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Chlorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physicochemical Properties of 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a versatile bioisostere for ester and amide functionalities.[1] This guide provides a comprehensive technical overview of the core physicochemical properties of a specific derivative, 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole . As specific experimental data for this compound is not extensively published, this document establishes a predictive profile using robust in silico models and presents detailed, field-proven experimental protocols for its empirical validation. The causality behind methodological choices is explained to empower researchers in applying these techniques to this molecule and its analogs, ensuring data integrity and reproducibility in a drug discovery context.

Molecular Profile and Predicted Physicochemical Properties

Understanding a compound's fundamental molecular and physicochemical characteristics is the first step in evaluating its potential as a drug candidate. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Compound Identification | Parameter | Value | | :--- | :--- | | IUPAC Name | 5-(2-chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | | CAS Number | 425412-27-7[2] | | Molecular Formula | C₁₄H₈ClN₃O₃[2] | | Molecular Weight | 301.7 g/mol [2] | | Chemical Structure |

|In Silico Physicochemical Predictions

In silico tools are invaluable in early-stage drug discovery for forecasting a compound's behavior, allowing for the prioritization of synthetic and testing resources. The following properties were predicted using methodologies similar to those provided by platforms like SwissADME, which are widely used for assessing drug-likeness.[3][4]

Causality Statement: The selection of these specific in silico parameters is based on established principles like Lipinski's Rule of Five and Veber's rules, which correlate physicochemical properties with oral bioavailability.[3] For instance, TPSA is a strong predictor of membrane permeability, while LogP governs the compound's distribution between aqueous and lipid environments.

Table 2: Predicted Physicochemical and Drug-Likeness Parameters

| Parameter | Predicted Value | Implication in Drug Discovery |

|---|---|---|

| LogP (Octanol/Water Partition Coefficient) | ~4.1 - 4.5 | High lipophilicity; suggests good membrane permeability but may indicate potential for low aqueous solubility and high protein binding.[5] |

| Topological Polar Surface Area (TPSA) | ~84.7 Ų | Good; values <140 Ų are associated with favorable cell permeability and oral bioavailability.[6] |

| Hydrogen Bond Acceptors (HBA) | 5 | Within the acceptable range (≤10) for Lipinski's rules.[6] |

| Hydrogen Bond Donors (HBD) | 0 | Within the acceptable range (≤5) for Lipinski's rules.[6] |

| Number of Rotatable Bonds (nROTB) | 3 | Low; values ≤10 are correlated with good oral bioavailability in rats.[3] |

| Lipinski's Rule of Five Violations | 0 | The compound is predicted to have good "drug-like" properties for oral absorption. |

Synthesis and Structural Elucidation

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established. A common and reliable method involves the cyclocondensation of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride.[7][8]

Proposed Synthetic Workflow

The logical synthesis of the title compound involves the reaction between 3-nitro-N'-hydroxybenzamidine and 2-chlorobenzoyl chloride . Pyridine is often used as a base to neutralize the HCl byproduct and as a solvent.[9]

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol: Synthesis

Self-Validation: This protocol includes distinct work-up and purification steps. The final structural analysis via NMR, MS, and IR serves as the ultimate validation of a successful synthesis, confirming the identity and purity of the final product.

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-nitro-N'-hydroxybenzamidine (1 equivalent) in anhydrous pyridine (10-15 mL).

-

Reaction Initiation: Slowly add 2-chlorobenzoyl chloride (1.05 equivalents) to the solution at room temperature. An exothermic reaction may be observed.

-

Cyclization: Heat the reaction mixture to reflux (approximately 115°C) and maintain for 1.5-3 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the pyridine.

-

Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the resulting crude solid via column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

-

Structural Elucidation: Confirm the structure of the purified compound using the following techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure, proton environment, and carbon backbone.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[10]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as C=N, N-O of the oxadiazole ring, and the N-O stretching of the nitro group.[10]

-

Lipophilicity Assessment (LogP)

Lipophilicity is a critical parameter that influences a drug's membrane permeability, solubility, and plasma protein binding. The octanol-water partition coefficient (LogP) is the industry standard for its measurement.[5]

Protocol: Shake-Flask Method for LogP Determination

Causality Statement: The shake-flask method is considered the "gold standard" because it measures the partitioning of a compound at equilibrium, providing a true thermodynamic value.[5][11] Pre-saturating the octanol and water phases is a critical step to prevent volume changes during the experiment, ensuring the accuracy of the final concentration measurements.

Caption: Workflow for thermodynamic solubility determination.

-

Sample Preparation: Add an excess amount of the solid title compound (enough to see visible solid after equilibration) to a vial containing a known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium. [12]3. Sample Clarification: After equilibration, remove the vials and allow any undissolved solid to settle. Carefully draw a sample of the supernatant and filter it through a low-binding syringe filter (e.g., 0.45 µm PTFE) to remove all solid particles.

-

Quantification: Prepare a standard calibration curve of the compound in a suitable solvent (e.g., DMSO or acetonitrile). Analyze the filtered aqueous sample by HPLC-UV and determine its concentration by interpolating from the calibration curve. [13]5. Reporting: The resulting concentration is reported as the thermodynamic solubility of the compound in the specified buffer and at the specified temperature.

Thermal Properties and Purity Analysis

Thermal analysis provides critical information on a compound's melting point, purity, and thermal stability. For nitrogen-rich heterocyclic compounds like oxadiazoles, understanding decomposition behavior is a crucial safety consideration. [14]

Protocol: Analysis by Differential Scanning Calorimetry (DSC)

Causality Statement: DSC is a highly sensitive thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. [15]This allows for the precise determination of the melting point (an endothermic event) and any decomposition (typically an exothermic event), including the onset temperature and the energy released (ΔH), which is vital for process safety evaluation. [14]

-

Sample Preparation: Accurately weigh 1-3 mg of the purified solid compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program: Heat the sample at a constant ramp rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond its expected melting or decomposition point (e.g., 300-400 °C). [14]4. Data Analysis:

-

Melting Point (Tm): Identify the sharp, endothermic peak on the resulting thermogram. The peak maximum is typically reported as the melting point. A sharp peak is also an indicator of high purity.

-

Decomposition Temperature (Td): Identify any subsequent large exothermic peaks, which indicate thermal decomposition. The onset temperature of this exotherm is a critical measure of thermal stability. [14] * Enthalpy (ΔH): Integrate the area of the melting and decomposition peaks to quantify the enthalpy of fusion (ΔHfus) and enthalpy of decomposition (ΔHdecomp), respectively. [14]

-

References

-

AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]

-

Sugaya, Y., Yoshiba, T., Kajima, T., & Ishihama, Y. (2002). Development of solubility screening methods in drug discovery. Yakugaku Zasshi, 122(3), 237-246. [Link]

-

Pharma.Tips. (2025, March 26). Solubility Testing of Drug Candidates. Retrieved from [Link]

-

de Oliveira, C. B., et al. (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. National Institutes of Health. [Link]

-

Glomme, A., & März, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Husain, A., & Ajmal, M. (2009). Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. ResearchGate. [Link]

-

Oleszczuk, N., et al. (2020). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. PLOS ONE. [Link]

-

Ganie, A., et al. (2021). In Silico Assessment of Drug like Properties of Some Thiadiazole and Oxadiazole Derivatives. ResearchGate. [Link]

- Avdeef, A. (2002). Determination of log P coefficients via a RP-HPLC column.

-

de Oliveira, C. B., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. ResearchGate. [Link]

-

Cambridge MedChem Consulting. (2019, January 12). LogD. Retrieved from [Link]

-

Yang, Q., et al. (2023). Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms. ACS Publications. [Link]

-

Abu-Hussen, A. A. (2005). Thermoanalytical results (TG, DTG and DSC) of heterochelates. ResearchGate. [Link]

-

Kapłon, J., & Płonka, W. (2014). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. ResearchGate. [Link]

-

Asghar, J. (2021, February 10). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. [Link]

-

Rojas-Aguilar, A., et al. (2011). Measurement of enthalpies of vaporization of volatile heterocyclic compounds by DSC. ResearchGate. [Link]

-

Galbács, G. (n.d.). Thermal analysis. Retrieved from [Link]

-

Kumar, A., et al. (2016). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Głowacka, I. E., & Wujec, M. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. [Link]

-

Beilstein Journals. (n.d.). Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles. [Link]

-

Fun, H.-K., et al. (2010). 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. National Institutes of Health. [Link]

-

Asif, M. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health. [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. labsolu.ca [labsolu.ca]

- 3. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. Solubility Test | AxisPharm [axispharm.com]

- 13. [Development of solubility screening methods in drug discovery] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

An In-Depth Technical Guide to 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

This guide provides a comprehensive technical overview of 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, a member of the pharmacologically significant 1,2,4-oxadiazole class of heterocyclic compounds. While a specific Chemical Abstracts Service (CAS) number for this particular positional isomer is not readily found in public databases, this document outlines the established synthetic routes, spectroscopic characterization, and putative biological activities based on extensive research of structurally related analogs.

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities. These heterocycles exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The subject of this guide, with its distinct chloro and nitro-phenyl substitutions, represents a promising candidate for further investigation in drug discovery programs.

Physicochemical Properties and Structural Data

While experimental data for 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not available, we can predict its properties based on its structure and data from similar compounds. A summary of key identifiers for a closely related isomer, 3-(3-chlorophenyl)-5-(2-nitrophenyl)-1,2,4-oxadiazole, is provided for reference.

| Parameter | Predicted/Reference Value | Source |

| Molecular Formula | C₁₄H₈ClN₃O₃ | N/A |

| Molecular Weight | 301.7 g/mol | N/A |

| CAS Number | Not readily available | N/A |

| Reference Compound | 3-(3-Chlorophenyl)-5-(2-nitrophenyl)-1,2,4-oxadiazole | [3] |

| Reference HRMS (ESI) | m/z, calcd. for C₁₄H₈ClN₃O₃ [M+H]⁺: 302.0327, found: 302.0260 | [3] |

Synthesis and Mechanistic Insights

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-documented, with the most prevalent method involving the cyclization of an amidoxime derivative with an acylating agent.[4][5] This approach offers a versatile and reliable pathway to the target molecule.

General Synthetic Workflow

The logical flow for the synthesis of 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole would commence with the preparation of the requisite precursors: 3-nitrobenzamidoxime and 2-chlorobenzoyl chloride. The subsequent condensation and cyclization yield the desired 1,2,4-oxadiazole.

Caption: General synthetic workflow for the target molecule.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 3,5-diaryl-1,2,4-oxadiazoles and is adaptable for the synthesis of the title compound.

Step 1: Synthesis of 3-Nitrobenzamidoxime

-

To a solution of 3-nitrobenzonitrile in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 3-nitrobenzamidoxime.

Step 2: Synthesis of 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

-

Dissolve 3-nitrobenzamidoxime in a suitable solvent such as pyridine or tetrahydrofuran (THF).

-

Cool the solution in an ice bath and add 2-chlorobenzoyl chloride dropwise with stirring.

-

Allow the reaction to proceed at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

Spectroscopic Characterization

The structural elucidation of the synthesized 1,2,4-oxadiazole would rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR is expected to show complex multiplets in the aromatic region corresponding to the protons on the 2-chlorophenyl and 3-nitrophenyl rings.

-

¹³C NMR will display characteristic signals for the carbon atoms of the 1,2,4-oxadiazole ring, in addition to the signals for the two aromatic rings. For a similar compound, 3-(3-chlorophenyl)-5-(2-nitrophenyl)-1,2,4-oxadiazole, the oxadiazole carbons appear at approximately 172.8 and 168.0 ppm.[3]

-

-

Infrared (IR) Spectroscopy :

-

Characteristic absorption bands for the C=N and N-O stretching vibrations of the oxadiazole ring are expected.[6]

-

Strong peaks corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂) will be prominent.

-

Vibrations associated with the C-Cl bond and the aromatic C-H bonds will also be present.

-

-

Mass Spectrometry (MS) :

Potential Biological Activity and Applications in Drug Development

The 1,2,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives showing a broad spectrum of pharmacological activities.[1][2] The presence of electron-withdrawing groups, such as the chloro and nitro moieties in the title compound, can significantly influence its biological profile.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of 1,2,4-oxadiazole derivatives.[1][9][10] The introduction of electron-withdrawing groups on the aryl rings has been shown to enhance cytotoxic activity against various cancer cell lines, including MCF-7 (breast), A549 (lung), and MDA-MB-231 (breast).[1]

In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the anticancer potential is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Plate human cancer cell lines (e.g., MCF-7, A549) in 96-well plates and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for an additional 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Caption: Workflow for a standard MTT cytotoxicity assay.

Other Potential Biological Activities

Derivatives of 1,2,4-oxadiazole have also been investigated for a range of other therapeutic applications, including:

-

Antimicrobial Activity : The scaffold has been incorporated into agents targeting various bacterial and fungal strains.[11]

-

Anti-inflammatory Activity : Some derivatives have shown potent anti-inflammatory effects.

-

Antiviral Activity : The 1,2,4-oxadiazole ring is present in compounds with activity against various viruses.

Conclusion

5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a synthetically accessible compound belonging to a class of heterocycles with significant therapeutic potential. While its specific biological profile remains to be elucidated, the extensive body of literature on related 3,5-diaryl-1,2,4-oxadiazoles suggests that it is a promising candidate for anticancer drug discovery and other medicinal chemistry applications. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to further investigate this and related compounds.

References

-

Review of synthetic procedures and pharmacological activities of 1,2,4-oxadiazoles. Available at: [Link]

-

Biernacki, K., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available at: [Link]

-

Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

de Oliveira, R. B., et al. (2018). Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. Journal of the Brazilian Chemical Society, 29(12), 2561-2569. Available at: [Link]

-

Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. Available at: [Link]

-

Vinaya, K., et al. (2019). Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles. ResearchGate. Available at: [Link]

-

Synthesis, spectroscopic characterization and DNA/HSA binding studies of (phenyl/naphthyl)ethenyl-substituted 1,3,4-oxadiazolyl-1,2,4-oxadiazoles. New Journal of Chemistry. Available at: [Link]

-

Khmel'nitskii, L. I., et al. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 539-548. Available at: [Link]

-

O'Boyle, N. M., et al. (2011). Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents. PLoS One, 6(8), e24079. Available at: [Link]

-

Marzullo, P., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Targets in Heterocyclic Systems, 24, 377-408. Available at: [Link]

-

Augustine, J. K., et al. (2009). PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. The Journal of Organic Chemistry, 74(15), 5640-5643. Available at: [Link]

-

Salman, A. S., Mohamed, M. A., & Elsisi, D. M. (2021). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Asian Journal of Organic & Medicinal Chemistry, 6(2), 115-125. Available at: [Link]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Available at: [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

-

Semi-synthesis and biological activities of heterocyclic compounds containing camphor. Research Square. Available at: [Link]

-

Synthesis and Spectral Characterization of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives. Semantic Scholar. Available at: [Link]

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. Available at: [Link]

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. Available at: [Link]

-

Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(20), 6848. Available at: [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. Available at: [Link]

-

1,3,4-Oxadiazole Derivatives as Potential Biological Agents. ResearchGate. Available at: [Link]

-

Głowacka, I. E., & Wujec, M. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(19), 5906. Available at: [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 6. journalspub.com [journalspub.com]

- 7. researchgate.net [researchgate.net]

- 8. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. archives.ijper.org [archives.ijper.org]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Biological Activity of 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

A Senior Application Scientist's Perspective on a Promising Heterocyclic Scaffold

Foreword: The Untapped Potential of a Specific 1,2,4-Oxadiazole Derivative

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide focuses on a specific, yet under-explored derivative: 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole . While direct experimental data on this particular molecule is not extensively available in the public domain, its structural motifs—a chlorinated phenyl ring, a nitrated phenyl ring, and the 1,2,4-oxadiazole core—suggest a high potential for significant biological activity.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will not only explore the theoretical underpinnings of the anticipated biological activities based on the structure-activity relationships (SAR) of related compounds but will also provide detailed, field-proven experimental protocols to systematically evaluate its potential. Our approach is grounded in scientific integrity, providing a self-validating framework for investigation.

The 1,2,4-Oxadiazole Scaffold: A Foundation for Diverse Pharmacology

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its chemical stability and ability to act as a bioisosteric replacement for amide and ester groups make it an attractive component in drug design.[4] The versatility of this scaffold allows for the synthesis of a vast library of compounds with diverse pharmacological profiles.[3][5]

Key Structural Features of 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole:

-

1,2,4-Oxadiazole Core: Provides a stable, planar backbone and is a known pharmacophore for various biological targets.[4]

-

2-Chlorophenyl Group at Position 5: The presence of a halogen, particularly chlorine, on a phenyl ring can enhance lipophilicity, potentially improving cell membrane permeability. It can also be involved in halogen bonding, a significant interaction in ligand-protein binding.

-

3-Nitrophenyl Group at Position 3: The nitro group is a strong electron-withdrawing group and can be a key pharmacophore in certain anticancer and antimicrobial agents. It can also be metabolically reduced to reactive intermediates that contribute to cytotoxicity.

Based on these features, we can hypothesize two primary areas of significant biological activity for this compound: anticancer and antimicrobial.

Anticipated Biological Activity I: Anticancer Potential

Numerous 1,2,4-oxadiazole derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[1][6][7][8] The anticancer effects are often attributed to various mechanisms, including the inhibition of enzymes crucial for tumor growth and the induction of apoptosis.[7][9]

Proposed Mechanism of Action: A Multi-pronged Attack

The anticancer potential of 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can be postulated to act through several mechanisms, making it a compelling candidate for investigation.

Figure 1: Postulated anticancer mechanisms of action.

Experimental Workflow for Evaluating Anticancer Activity

A systematic evaluation is crucial to determine the anticancer efficacy and mechanism of action.

Figure 2: Experimental workflow for anticancer evaluation.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).[6][9]

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

-

5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole (test compound), dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

DMSO (cell culture grade).

-

96-well cell culture plates.

-

Multichannel pipette.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation:

| Cell Line | IC50 (µM) of 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | IC50 (µM) of Doxorubicin (Control) |

| MCF-7 | To be determined | Reference value |

| A549 | To be determined | Reference value |

| HeLa | To be determined | Reference value |

Anticipated Biological Activity II: Antimicrobial Efficacy

The 1,2,4-oxadiazole scaffold is also a known pharmacophore in the development of antimicrobial agents.[10][11][12] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[10][11][13]

Proposed Mechanism of Action: Disruption of Essential Cellular Processes

The antimicrobial action of 1,2,4-oxadiazole derivatives can be attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Figure 3: Postulated antimicrobial mechanisms of action.

Experimental Workflow for Evaluating Antimicrobial Activity

A standardized approach is necessary to determine the antimicrobial spectrum and potency.

Figure 4: Experimental workflow for antimicrobial evaluation.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]

Objective: To determine the MIC of the test compound against a panel of pathogenic bacteria and fungi.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).[13]

-

Fungal strains (e.g., Candida albicans, Aspergillus niger).[16]

-

Mueller-Hinton Broth (MHB) for bacteria.

-

RPMI-1640 medium for fungi.

-

5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole (test compound), dissolved in DMSO.

-

Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Sterile 96-well microtiter plates.

-

Bacterial/fungal inoculum standardized to 0.5 McFarland.

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC/MFC, subculture aliquots from the clear wells onto antibiotic-free agar plates. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC/MFC.

Data Presentation:

| Microorganism | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Control Antibiotic | MBC/MFC (µg/mL) of Test Compound |

| S. aureus | To be determined | Reference value | To be determined |

| E. coli | To be determined | Reference value | To be determined |

| C. albicans | To be determined | Reference value | To be determined |

Synthesis and Characterization

The synthesis of 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole would typically involve the cyclization of an amidoxime with a carboxylic acid derivative.[17][18]

Figure 5: A plausible synthetic route.

Characterization of the final compound would be achieved using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity.[18]

Concluding Remarks and Future Directions

While the biological activity of 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has not been explicitly detailed in existing literature, its chemical structure strongly suggests potential as both an anticancer and antimicrobial agent. The technical guide provided herein offers a comprehensive and scientifically rigorous framework for the systematic evaluation of this promising compound. The outlined experimental workflows and detailed protocols are designed to be self-validating and provide the necessary data to establish a clear biological activity profile.

Future research should focus on the synthesis and subsequent execution of these experimental plans. Positive outcomes from these in vitro studies would warrant further investigation into the specific molecular targets and in vivo efficacy, paving the way for potential preclinical development. The exploration of such novel chemical entities is paramount in the ongoing quest for more effective therapeutic agents.

References

- Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (n.d.).

- Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (n.d.). PubMed Central.

- Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjug

- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (n.d.). PMC.

- A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). RSC Publishing.

- A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. (2025).

- Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds. (2020).

- Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. (n.d.). Anticancer Research.

- A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). PMC - NIH.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

- Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole deriv

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).

- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024).

- Synthesis and anti-bacterial, anti-fungal activity of novel 1,2,4-oxadiazole. (n.d.). JOCPR.

- Synthesis and antibacterial activity of 1,2,4-oxadiazole deriv

- Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (2016). R Discovery.

- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic

- Antimicrobial Susceptibility Testing Protocols - 1st Edition. (n.d.). Routledge.

- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.

- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Deriv

- Antimicrobial Susceptibility Testing. (n.d.).

- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv

- Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. (n.d.).

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PMC - PubMed Central.

- Novel 1,2,4-Oxadiazole Deriv

- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (n.d.).

- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Deriv

- Biological activity of oxadiazole and thiadiazole deriv

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025).

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.).

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.).

- Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety. (2013). PubMed.

- A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. (n.d.).

- Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (n.d.). PMC.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.

- Drug design, synthesis, in vitro and in silico evaluation of selective monoaminoxidase B inhibitors based on 3-acetyl-2-dichlorophenyl-5-aryl-2,3-dihydro-1,3,4-oxadiazole chemical scaffold. (2016). PubMed.

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]

- 4. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. Synthesis and antibacterial activity of 1,2,4-oxadiazole derivatives | Semantic Scholar [semanticscholar.org]

- 13. tandfonline.com [tandfonline.com]

- 14. woah.org [woah.org]

- 15. apec.org [apec.org]

- 16. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rjptonline.org [rjptonline.org]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Core Mechanism of Action of 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole moiety is a cornerstone in contemporary medicinal chemistry, recognized as a privileged scaffold due to its metabolic stability and versatile bioisosteric properties. Within this class, 3,5-diaryl-substituted derivatives have emerged as a particularly promising chemotype, demonstrating a wide spectrum of pharmacological activities. This technical guide focuses on a specific, yet under-investigated, member of this family: 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. While direct experimental elucidation of its mechanism of action is not yet extensively documented in peer-reviewed literature, this document synthesizes the wealth of available data on structurally analogous compounds to construct a robust, evidence-based hypothesis for its core biological functions. We postulate a primary anticancer activity for this compound, likely mediated through the induction of apoptosis and modulation of key enzymatic targets. This guide will dissect the probable molecular interactions, propose downstream signaling consequences, and outline a comprehensive experimental strategy for the validation of these hypotheses.

Molecular Profile and Structural Rationale

The chemical architecture of 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is noteworthy for the specific substitution pattern on its pendant phenyl rings. The central 1,2,4-oxadiazole ring acts as a rigid linker, orienting the two aryl groups in a defined spatial arrangement.

-

5-(2-Chlorophenyl) group: The presence of a chlorine atom at the ortho position of the C5-phenyl ring introduces both steric and electronic effects. The electron-withdrawing nature of the halogen can influence the electron density of the oxadiazole core and the aryl ring, potentially impacting pi-stacking interactions with biological targets.

-

3-(3-nitrophenyl) group: The nitro group at the meta position of the C3-phenyl ring is a strong electron-withdrawing group. Such substitutions have been shown to be critical for the biological activity of various heterocyclic compounds, often enhancing their potency.[1]

The combination of these substituents on a proven pharmacophore suggests a high likelihood of potent biological activity, warranting a detailed investigation into its mechanism of action.

Postulated Core Mechanism of Action: A Hypothesis Grounded in Precedent

Based on extensive literature on analogous 3,5-diaryl-1,2,4-oxadiazoles, we hypothesize that the primary mechanism of action for 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is the induction of apoptosis in cancer cells through the modulation of specific enzymatic targets.[2][3][4]

Primary Postulated Activity: Anticancer Effects

The 1,2,4-oxadiazole scaffold is frequently associated with significant anticancer properties.[2][4][5][6] Derivatives with diverse substitutions have demonstrated cytotoxicity against a range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancers.[2][5] The structural features of the title compound align with those of other 1,2,4-oxadiazoles that exhibit potent anticancer effects.

Potential Molecular Targets

The anticancer activity of 1,2,4-oxadiazole derivatives is often attributed to their interaction with specific enzymes that play crucial roles in cancer cell survival and proliferation.

-

Caspase-3 Activation: A key executioner of apoptosis, caspase-3 activation is a common mechanism for anticancer drugs. Several 1,2,4-oxadiazole derivatives have been identified as potent activators of caspase-3, leading to programmed cell death.[3] We postulate that 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole may function as a direct or indirect activator of caspase-3.

-

Sirtuin 2 (Sirt2) Inhibition: Sirt2, a member of the sirtuin family of histone deacetylases, is a promising target in oncology. Inhibition of Sirt2 has been shown to induce apoptosis and cell cycle arrest in cancer cells. Notably, 3,5-disubstituted 1,2,4-oxadiazoles have been developed as potent and selective Sirt2 inhibitors.[7] The mechanism involves an increase in the acetylation of α-tubulin, a substrate of Sirt2, which disrupts microtubule dynamics and leads to cell cycle arrest.[7]

Predicted Signaling Pathways

Engagement of the aforementioned molecular targets would trigger downstream signaling cascades culminating in cancer cell death.

-

Apoptosis Induction Pathway: Activation of caspase-3 would initiate a cascade of events including the cleavage of cellular substrates, DNA fragmentation, and ultimately, apoptotic cell death.

Caption: Proposed experimental workflow for validation.

Tier 1: In Vitro Cytotoxicity Profiling

-

Objective: To determine the anticancer potency of 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole across a panel of diverse human cancer cell lines.

-

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, DU-145, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

-

| Cell Line | Cancer Type | Predicted IC50 Range (µM) |

| MCF-7 | Breast | 0.1 - 10 |

| A549 | Lung | 0.1 - 10 |

| DU-145 | Prostate | 0.1 - 10 |

| HCT-116 | Colon | 0.1 - 10 |

Tier 2: Target Engagement & Enzymatic Inhibition

-

Objective: To ascertain whether the compound directly interacts with its hypothesized molecular targets.

-

Protocol: Caspase-3/7 Glo Assay

-

Cell Treatment: Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Lysis and Reagent Addition: Lyse the cells and add the Caspase-Glo® 3/7 reagent.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence, which is proportional to caspase-3/7 activity.

-

-

Protocol: In Vitro Sirt2 Inhibition Assay

-

Reaction Setup: In a 96-well plate, combine recombinant human Sirt2 enzyme, a fluorogenic acetylated peptide substrate, and varying concentrations of the test compound.

-

NAD+ Initiation: Initiate the reaction by adding NAD+.

-

Incubation: Incubate at 37°C for 1 hour.

-

Development: Add a developer solution that releases the fluorophore from the deacetylated peptide.

-

Fluorescence Measurement: Measure the fluorescence to determine the rate of deacetylation. Calculate the IC50 for Sirt2 inhibition.

-

Tier 3: Cellular Mechanism Confirmation

-

Objective: To confirm that the observed cytotoxicity is mediated by the proposed cellular mechanisms.

-

Protocol: Western Blot Analysis

-

Cell Lysis: Treat cells with the compound at its IC50 concentration for 24-48 hours, then lyse the cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against cleaved PARP (a marker of apoptosis) and acetyl-α-tubulin. Use an antibody against total α-tubulin or β-actin as a loading control.

-

Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands. An increase in cleaved PARP and acetyl-α-tubulin levels would support the hypothesized mechanism.

-

Structure-Activity Relationship (SAR) Insights

The existing literature on 1,2,4-oxadiazoles provides a framework for understanding the potential contribution of the specific substituents in the title compound.

-

Electron-Withdrawing Groups (EWGs): The presence of two EWGs (the 2-chloro and 3-nitro groups) is significant. In some series of 1,2,4-oxadiazole derivatives, the introduction of EWGs on the 5-aryl ring has been shown to enhance anticancer activity. T[1]his suggests that the 2-chlorophenyl moiety may contribute positively to the compound's potency.

-

Positional Isomerism: The position of the substituents is critical. While a 4-nitro group has been reported to decrease activity in some contexts, the 3-nitro substitution in the title compound may interact differently with the target binding site. T[2][6]he ortho-chloro substitution may induce a twist in the phenyl ring relative to the oxadiazole core, which could be favorable for binding to a specific target.

Conclusion

While the definitive mechanism of action for 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole awaits direct experimental confirmation, a compelling, evidence-based hypothesis can be constructed from the extensive research on the 3,5-diaryl-1,2,4-oxadiazole class. We postulate that this compound exerts its primary biological effects through anticancer activity, driven by the induction of apoptosis. The most probable molecular targets are key enzymes in cell survival and proliferation pathways, such as caspase-3 and Sirtuin 2. The proposed experimental workflow provides a clear and logical path to rigorously test this hypothesis and fully elucidate the pharmacological profile of this promising compound. The insights gained from such studies will be invaluable for the rational design of next-generation 1,2,4-oxadiazole-based therapeutics.

References

-

Kumar, A., & Bhatia, R. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. JOJ Public Health, 6(5), 555699. [Link]

-

Alam, M. M., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Molecules, 26(5), 1475. [Link]

-

Bommera, R. K., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 26. [Link]

-

Sbardella, G., et al. (2013). Development of 1,2,4-Oxadiazoles as Potent and Selective Inhibitors of the Human Deacetylase Sirtuin 2: Structure–Activity Relationship, X-ray Crystal Structure, and Anticancer Activity. Journal of Medicinal Chemistry, 56(22), 9249-9262. [Link]

-

Serrano-Vara, C., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(11), 3328. [Link]

-

Foroumadi, A., et al. (2007). Design, Synthesis and Pharmacological Evaluation of Novel 2-[2-(2-Chlorophenoxy) phenyl]-1,3,4-oxadiazole Derivatives as Benzodiazepine Receptor Agonists. Iranian Journal of Pharmaceutical Research, 6(4), 263-268. [Link]

-

Rehman, A., et al. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. ResearchGate. [Link]

-

Sharma, S., et al. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 2(4), 253-263. [Link]

-

Majee, C., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S25-S35. [Link]

-

Kumar, A., & Bhatia, R. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazoles Conjugates. Juniper Publishers. [Link]

-

Karad, S. C., et al. (2013). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 4(12), 4536-4546. [Link]

-

Sroka, W., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(23), 7149. [Link]

-

Kumar, A., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules, 27(19), 6653. [Link]

-

Bondock, S., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(6), 6254-6288. [Link]

-

Kumar, A., et al. (2020). oxadiazole and its derivatives: A review on recent progress in anticancer activities. Ovid. [Link]

-

Jarzebski, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Koprowska, K., & Mroz, T. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. [Link]

-

Unnikrishnan, M. K., et al. (2018). Review Article on Substituted 1,3,4-Oxadiazole Derivatives and their Biological Activities. Journal of Pharmaceutical Sciences and Research, 10(12), 3128-3133. [Link]

-

Shreyas, B. R., et al. (2014). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Chemical and Pharmaceutical Research, 6(4), 868-873. [Link]

-

Chiacchio, M. A., et al. (2016). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc, 2017(1), 373-394. [Link]

-

Asif, M., & Abida. (2018). A mini review on biological potential of 1,3,4-oxadiazole derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 5(4), 179-187. [Link]

-

Fun, H.-K., et al. (2010). 5-(2,4-Dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1196. [Link]

-

Kumar, R., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4945-4966. [Link]

-

Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). Research Summary. [Link]

-

Sharma, P., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Monatshefte für Chemie - Chemical Monthly, 153(1), 1-22. [Link]

-

Izgi, S., et al. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 27(19), 6296. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. mdpi.com [mdpi.com]

- 4. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole: Synthesis, Characterization, and Biological Evaluation Framework

Abstract

The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its unique bioisosteric properties and a remarkably broad spectrum of biological activities.[1][2] Often serving as a stable and effective replacement for labile ester and amide functionalities, this privileged structure is a cornerstone in the design of novel therapeutic agents.[3] Derivatives of 1,2,4-oxadiazole have demonstrated promising potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among other applications.[4][5][6][7][8][9] This guide focuses on a specific, yet representative, member of this class: 5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole . While literature on this exact molecule is sparse, its structure embodies the key features of 3,5-diaryl-1,2,4-oxadiazoles, making it an excellent model for outlining a comprehensive research and development framework. This document provides a detailed technical guide for researchers, scientists, and drug development professionals, covering its logical synthesis, detailed physicochemical characterization, and a roadmap for its potential biological evaluation.

Rationale and Synthetic Strategy

The design of 3,5-diaryl-1,2,4-oxadiazoles is a proven strategy in drug discovery. The two aryl rings offer extensive opportunities for substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize biological activity and target engagement. The 2-chloro and 3-nitro substitutions on the respective phenyl rings of the target molecule are classic examples of electron-withdrawing groups that can significantly influence molecular interactions and metabolic stability.

The most robust and widely adopted method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid derivative, typically an acyl chloride.[1][3][10] This approach is favored for its reliability, generally good yields, and the commercial availability of a wide range of starting materials.

Retrosynthetic Analysis:

Our target molecule can be disconnected at the C5-phenyl and C3-phenyl bonds linked to the oxadiazole core. The core itself is formed from the union of a nitrile-derived amidoxime and an acyl chloride. This leads to two primary precursors: 3-nitrobenzamidoxime and 2-chlorobenzoyl chloride .